molecular formula C8H4ClFN2S B2608950 2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole CAS No. 1702725-14-1

2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole

Cat. No.: B2608950
CAS No.: 1702725-14-1
M. Wt: 214.64
InChI Key: WOTZHYKMTOLMQU-UHFFFAOYSA-N
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Description

“2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole” is a complex organic compound that contains a thiazole ring, which is a type of heterocyclic compound. The molecule also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a thiazole ring and a pyridine ring. These rings are aromatic and planar, which can contribute to the stability of the molecule .


Chemical Reactions Analysis

As an aromatic heterocyclic compound, “this compound” would be expected to undergo reactions similar to other aromatic compounds, such as electrophilic aromatic substitution. The presence of electron-withdrawing groups like fluorine and chlorine could potentially make the compound more reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific arrangement of atoms and functional groups in the molecule. Factors such as polarity, molecular weight, and the presence of aromatic rings could influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Exploring Structural Variants for Enhanced Metabolic Stability

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the potential of heterocyclic analogues, like 2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole, to improve metabolic stability. Analogues were explored as alternatives to benzothiazole rings, aiming to reduce deacetylation and maintain in vitro potency and in vivo efficacy, demonstrating the compound's utility in designing stable and effective therapeutic agents (Stec et al., 2011).

Herbicidal Activity Enhancement

The synthesis of novel 5-chloro-3-fluorophenoxypyridines incorporating a 1,3,4-oxadiazole ring and a thioether moiety, including derivatives related to this compound, showed significant herbicidal activity against various graminaceous plants. These compounds, designed through strategic molecular modifications, exhibited potent herbicidal properties without damaging crops, showcasing the chemical's potential in agricultural applications (Tajik & Dadras, 2011).

Antimicrobial Potential through Sulfide and Sulfone Derivatives

A study on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, closely related to this compound, revealed promising antimicrobial activity. These derivatives were synthesized and tested against various bacterial and fungal strains, indicating the compound's relevance in developing new antimicrobial agents (Badiger et al., 2013).

Mechanism of Action

Without specific information about the intended use or biological activity of “2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole”, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with “2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole” would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of “2-Chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole” could potentially be a topic of future research, particularly if the compound exhibits useful chemical or biological properties .

Properties

IUPAC Name

2-chloro-4-(5-fluoropyridin-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2S/c9-8-12-7(4-13-8)5-1-6(10)3-11-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTZHYKMTOLMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C2=CSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702725-14-1
Record name 3-(2-chloro-1,3-thiazol-4-yl)-5-fluoropyridine
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